molecular formula C24H25NO6 B4692294 4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate

4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate

Cat. No. B4692294
M. Wt: 423.5 g/mol
InChI Key: BNYUPDMUVXFPBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate, also known as Boc-L-4-Me-2-OPP-7-OH, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of coumarin derivatives and has been shown to exhibit various biological activities, including anti-inflammatory, antitumor, and antiviral properties.

Mechanism of Action

The exact mechanism of action of 4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate-OPP-7-OH is not fully understood. However, it is believed that this compound exerts its biological activities by modulating various signaling pathways in cells. For example, the anti-inflammatory activity of 4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate-OPP-7-OH may be due to its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the production of pro-inflammatory cytokines. Similarly, the antitumor activity of this compound may be attributed to its ability to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and physiological effects:
4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate-OPP-7-OH has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. In vivo studies have also shown that 4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate-OPP-7-OH can inhibit tumor growth in animal models and reduce inflammation in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate-OPP-7-OH in lab experiments is its ability to exhibit multiple biological activities, including anti-inflammatory, antitumor, and antiviral properties. This makes it a versatile compound that can be used in various research applications. However, one limitation of using this compound is its relatively low solubility in water, which may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on 4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate-OPP-7-OH. One area of interest is the development of novel derivatives of this compound with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the molecular mechanisms underlying the biological activities of 4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate-OPP-7-OH, which may help to identify new targets for drug development. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in animal models and human clinical trials.

Scientific Research Applications

4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate-OPP-7-OH has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, this compound has been found to possess antitumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth in animal models. Furthermore, 4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate-OPP-7-OH has been shown to exhibit antiviral activity against various viruses, including hepatitis C virus (HCV) and human immunodeficiency virus (HIV).

properties

IUPAC Name

(4-methyl-2-oxo-3-propylchromen-7-yl) 3-(phenylmethoxycarbonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO6/c1-3-7-20-16(2)19-11-10-18(14-21(19)31-23(20)27)30-22(26)12-13-25-24(28)29-15-17-8-5-4-6-9-17/h4-6,8-11,14H,3,7,12-13,15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNYUPDMUVXFPBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C2=C(C=C(C=C2)OC(=O)CCNC(=O)OCC3=CC=CC=C3)OC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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